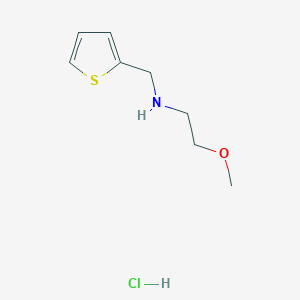

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride" is not directly studied in the provided papers. However, related compounds with methoxybenzyl groups have been investigated. For instance, a novel Schiff base compound, 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, was the focus of a study that explored its computational and spectroscopic properties . Another study introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids and examined the oxidative debenzylation of its esters . These studies provide insights into the behavior of methoxybenzyl groups in various chemical contexts, which could be relevant to the analysis of "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride".

Synthesis Analysis

The synthesis of related compounds involves the use of methoxybenzyl groups as protecting groups for carboxylic acids. In the study of 4-methoxy-α-methylbenzyl esters, these esters were obtained through the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride", although the specific details would depend on the desired compound's structure.

Molecular Structure Analysis

The molecular structure of a related Schiff base compound was analyzed using X-ray diffraction, revealing the presence of a zwitterionic form in the solid state . The study also employed density functional theory (DFT) calculations to compare the optimized geometry with the experimental data, finding good agreement between the two. This indicates that computational methods can be a valuable tool in analyzing the molecular structure of compounds with methoxybenzyl groups, which could be extended to "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride".

Chemical Reactions Analysis

The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters was studied, showing that these esters could be hydrolyzed in good yield using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This reaction is significant because it is compatible with several functional groups that are sensitive to reductive debenzylation. This information could be relevant when considering the chemical reactions that "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride" might undergo, particularly if debenzylation is a desired step in its synthesis or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of the Schiff base compound were characterized by its spectroscopic behavior. The molecule exhibited absorption bands in the ultraviolet region, with bands at 345 and 363 nm in ethanol due to n→π* transitions, and a band at 285 nm corresponding to π→π* transitions . These findings suggest that compounds with methoxybenzyl groups may have distinct spectroscopic signatures that can be used to identify and characterize them, which would be applicable to the analysis of "(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride".

Future Directions

properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBRGFHURDKLIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride | |

CAS RN |

436099-93-3 |

Source

|

| Record name | Benzenemethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)